N-Acetyloxytocin

概要

説明

N-アセチルオキシトシンは、神経ペプチドオキシトシンの翻訳後修飾です。オキシトシンのアミノ末端にアセチル基が付加されていることが特徴です。 この化合物は、ラット下垂体の神経中間葉から単離および特性評価されており、ラットのいくつかの脳領域に存在します 。N-アセチルオキシトシンは、社会的結合、生殖、ストレス応答など、さまざまな生理学的プロセスにおける役割で知られています。

科学的研究の応用

N-Acetyloxytocin has several scientific research applications:

Chemistry: Used as a model compound to study post-translational modifications and peptide chemistry.

Biology: Investigated for its role in neuroendocrine signaling and its effects on behavior and physiology.

Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders due to its role in social bonding and stress response.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry

作用機序

N-アセチルオキシトシンは、脳と末梢組織のオキシトシン受容体(OXTR)に結合することで作用します。この結合は、ホスホイノシチド経路などの細胞内シグナル伝達経路を活性化し、カルシウムイオンの放出とプロテインキナーゼC(PKC)の活性化につながります。 これらのシグナル伝達イベントは、子宮収縮、乳汁射出、社会的行動の調節などのさまざまな生理学的反応をもたらします .

生化学分析

Biochemical Properties

N-Acetyloxytocin is involved in several biochemical reactions, primarily due to its role as a modified form of oxytocin and vasopressin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with acetyltransferases, which facilitate the transfer of an acetyl group to the N-terminal of the peptide . This interaction is crucial for the stability and function of the peptide. Additionally, this compound binds to specific receptors in the brain, influencing various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the release of neurotransmitters in the brain, thereby impacting neuronal communication and behavior . It also plays a role in the regulation of gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to its receptors on the cell surface, triggering a cascade of intracellular signaling pathways . These pathways can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, affecting its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improved cognitive function and reduced anxiety . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetyl-CoA metabolism . It interacts with enzymes such as acetyltransferases, which facilitate the acetylation process. This interaction can affect metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the role of this compound in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within the brain and other tissues is essential for its physiological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound is primarily localized in the neurointermediate lobe of the pituitary and several brain areas. Its localization is crucial for its activity and function, as it needs to be in the right cellular compartments to exert its effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件

N-アセチルオキシトシンの合成には、オキシトシンのアセチル化が含まれます。これは、ピリジンなどの塩基の存在下でオキシトシンを無水酢酸と反応させる化学合成法によって達成できます。 反応は通常室温で行われ、その後、目的の生成物を単離するための高速液体クロマトグラフィー(HPLC)などの精製手順が行われます .

工業生産方法

N-アセチルオキシトシンの工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これには、自動ペプチド合成装置と大規模精製システムを使用し、高収率と純度を確保することが含まれます。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策も含まれます。

化学反応の分析

反応の種類

N-アセチルオキシトシンは、次のようなさまざまな化学反応を受けることができます。

酸化: システイン残基間のジスルフィド橋は、スルホキシドまたはスルホンを形成するために酸化できます。

還元: ジスルフィド橋は、ジチオスレイトール(DTT)などの還元剤を使用して、遊離チオール基に還元できます。

置換: アセチル基は、求核アシル置換反応によって他のアシル基に置換できます。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)またはm-クロロ過安息香酸(m-CPBA)を穏やかな条件下で使用します。

還元: 水性緩衝液中のジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: トリエチルアミン(TEA)などの塩基の存在下でのアシルクロリドまたは無水物。

生成される主要な生成物

酸化: N-アセチルオキシトシンのスルホキシドまたはスルホン。

還元: N-アセチルオキシトシンの遊離チオール形式。

置換: N-アセチルオキシトシンのさまざまなアシル化誘導体。

科学研究への応用

N-アセチルオキシトシンには、いくつかの科学研究への応用があります。

化学: 翻訳後修飾とペプチド化学を研究するためのモデル化合物として使用されます。

生物学: 神経内分泌シグナル伝達における役割と、行動と生理への影響について調査されています。

医学: 社会的結合とストレス応答における役割から、自閉症、不安、社会的障害などの状態における潜在的な治療用途について検討されています。

類似化合物との比較

類似化合物

N-アセチルバソプレシン: 同様の翻訳後修飾を施した別のアセチル化神経ペプチド。

オキシトシン: 同様の生理学的役割を持つN-アセチルオキシトシンの非アセチル化形式。

バソプレシン: オキシトシンと構造的に似ていますが、生理学的機能が異なる神経ペプチド。

独自性

N-アセチルオキシトシンは、特定のアセチル化により、受容体への結合親和性と生物系における安定性が変化する可能性があるため、ユニークです。 この修飾は、その生理学的効果と潜在的な治療用途に影響を与える可能性があります .

特性

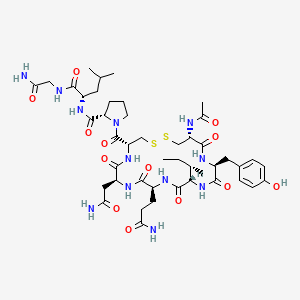

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)

![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)

![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)

![4-[3-(2-Ethyl-6-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174064.png)